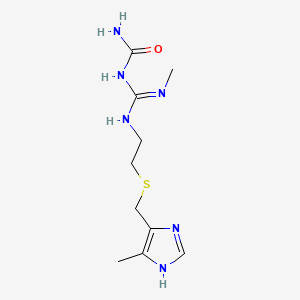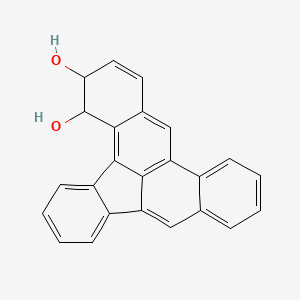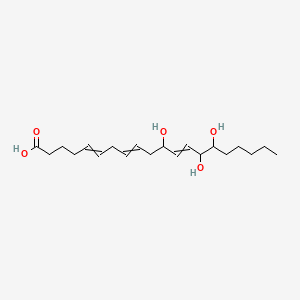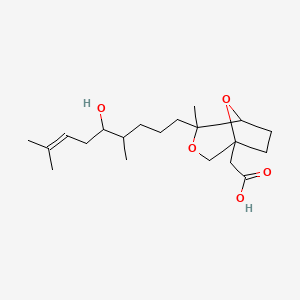
beta-Carboline-3-carboxylic acid methyl ester
Descripción general
Descripción
Metil beta-carbolina-3-carboxilato, comúnmente conocido como BETA-CCM, es un compuesto que pertenece a la familia de las beta-carbolinas. Las beta-carbolinas son moléculas que actúan en el sitio de benzodiacepinas del complejo receptor GABA-A. BETA-CCM es un agonista inverso del complejo receptor GABA-A, lo que significa que tiene propiedades opuestas a las de las benzodiacepinas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
BETA-CCM se puede sintetizar a través de diversas rutas sintéticas. Un método común implica la reacción de triptamina con ácido glioxílico, seguida de ciclización y esterificación para formar la estructura de beta-carbolina. Las condiciones de reacción generalmente implican catalizadores ácidos o básicos y temperaturas controladas para garantizar una ciclización y esterificación adecuadas .
Métodos de producción industrial
La producción industrial de BETA-CCM implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para obtener BETA-CCM de alta pureza adecuado para aplicaciones de investigación y farmacéuticas .
Análisis De Reacciones Químicas
Tipos de reacciones
BETA-CCM experimenta diversas reacciones químicas, que incluyen:
Oxidación: BETA-CCM se puede oxidar para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: La reducción de BETA-CCM puede conducir a la formación de derivados reducidos de beta-carbolina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según el producto deseado, pero a menudo implican temperaturas controladas y disolventes específicos .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen ácidos carboxílicos oxidados, derivados de beta-carbolina reducidos y compuestos de beta-carbolina sustituidos. Estos productos tienen diversas aplicaciones en investigación y farmacéutica .
Aplicaciones Científicas De Investigación
BETA-CCM tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como herramienta para estudiar el complejo receptor GABA-A y su papel en diversos procesos químicos.
Biología: Employed in research on memory processes, anxiety, and epileptic seizures due to its inverse agonist properties.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de la ansiedad, la epilepsia y otros trastornos neurológicos.
Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y como compuesto de referencia en el descubrimiento de fármacos
Mecanismo De Acción
BETA-CCM ejerce sus efectos actuando como un agonista inverso en el sitio de benzodiacepinas del complejo receptor GABA-A. Esta acción conduce a la modulación del canal del receptor GABA-A, afectando los procesos de memoria, la ansiedad y la actividad convulsiva. Los objetivos moleculares involucrados incluyen el receptor GABA-A y las vías de señalización asociadas .
Comparación Con Compuestos Similares
BETA-CCM es único entre las beta-carbolinas debido a sus propiedades específicas de agonista inverso. Compuestos similares incluyen:
Propil beta-carbolina-3-carboxilato (BETA-CCP): Otro agonista inverso con efectos similares en el receptor GABA-A.
Metilamida beta-carbolina (FG 7142): Conocido por sus propiedades ansiogénicas.
Metil-6,7-dimetoxi-4-etil-beta-carbolina-3-carboxilato (DMCM): Utilizado en la investigación por sus propiedades convulsivas.
Éster t-butílico de beta-carbolina-3-carboxilato (BETA-CCt): Estudiado por sus efectos sobre la ansiedad y el aprendizaje.
6-Metoxi-1,2,3,4-tetrahidro-beta-carbolina (Pinolina): Investigado por sus posibles efectos terapéuticos .
BETA-CCM destaca por su afinidad de unión específica y acción de agonista inverso en el receptor GABA-A, lo que lo convierte en una herramienta valiosa en la investigación neurofarmacológica.
Propiedades
IUPAC Name |
methyl 9H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11/h2-7,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHFPVCOXBJPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40990214 | |
| Record name | Methyl 9H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40990214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69954-48-9 | |
| Record name | Methyl 9H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69954-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Carboline-3-carboxylic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069954489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 9H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40990214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-Pyrido(3,4b) indole-3-carboxylicacid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-CARBOLINE-3-CARBOXYLIC ACID METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2A008F6YL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
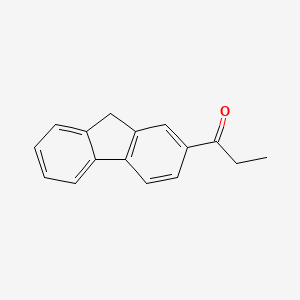

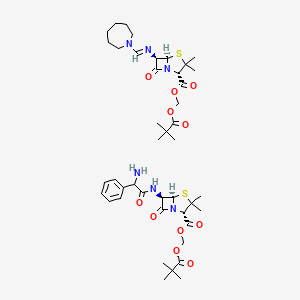
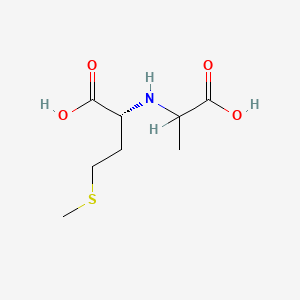

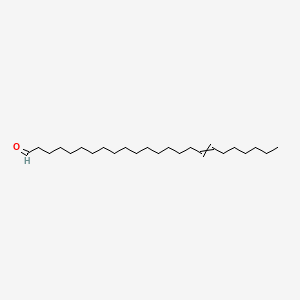

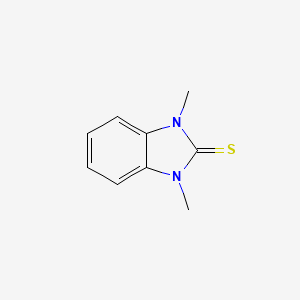
![1h-Imidazole, 2-[(2,6-dichlorophenyl)thio]-4,5-dihydro-](/img/structure/B1214857.png)
